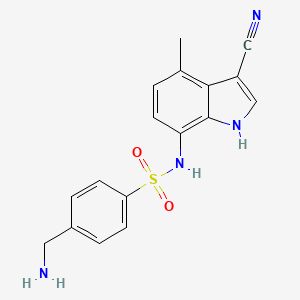
6-bromoisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoisoquinoline-4-carboxylic acid, also known as 6-BIQ and 6-bromoisoquinoline-4-carboxylic acid, is a member of the isoquinoline family of compounds. It is a versatile compound that is used for a variety of purposes, including medicinal and industrial applications. 6-BIQ is a valuable building block for a wide range of compounds, and its structure is highly versatile, allowing it to be used in a variety of ways. In
Aplicaciones Científicas De Investigación
6-bromoisoquinoline-4-carboxylic acid is used in a variety of scientific research applications, including pharmaceuticals, biochemistry, and organic chemistry. In pharmaceuticals, 6-bromoisoquinoline-4-carboxylic acid is used as a starting material for the synthesis of a variety of compounds, such as anti-inflammatory drugs, analgesics, and antibiotics. In biochemistry, 6-bromoisoquinoline-4-carboxylic acid is used as a reagent for the synthesis of a variety of compounds, such as amino acids, peptides, and proteins. In organic chemistry, 6-bromoisoquinoline-4-carboxylic acid is used as a reagent for the synthesis of a variety of compounds, such as polymers, dyes, and pigments.
Mecanismo De Acción
6-bromoisoquinoline-4-carboxylic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation. By inhibiting the activity of COX-2, 6-bromoisoquinoline-4-carboxylic acid is thought to reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, 6-bromoisoquinoline-4-carboxylic acid has been found to have a variety of other biochemical and physiological effects. Studies have shown that 6-bromoisoquinoline-4-carboxylic acid has antioxidant, anti-cancer, and anti-microbial properties. It has also been found to have anti-diabetic, anti-obesity, and anti-hypertensive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are a number of advantages and limitations to using 6-bromoisoquinoline-4-carboxylic acid for laboratory experiments. One of the main advantages is that it is relatively inexpensive and easily available. Additionally, it is a versatile compound that can be used for a variety of purposes. However, it is important to note that 6-bromoisoquinoline-4-carboxylic acid is a highly reactive compound and should be handled with care. Additionally, it is important to be aware of the potential toxicity of 6-bromoisoquinoline-4-carboxylic acid when using it in laboratory experiments.
Direcciones Futuras
The potential future directions for 6-bromoisoquinoline-4-carboxylic acid are numerous. One potential direction is to use 6-bromoisoquinoline-4-carboxylic acid as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, biochemicals, and organic compounds. Additionally, further research could be conducted to explore the potential anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, anti-obesity, and anti-hypertensive effects of 6-bromoisoquinoline-4-carboxylic acid. Finally, further research could be conducted to explore the potential toxicity of 6-bromoisoquinoline-4-carboxylic acid and to develop methods to reduce its toxicity.
Métodos De Síntesis
6-bromoisoquinoline-4-carboxylic acid can be synthesized in a variety of ways, including the use of a Grignard reaction, aqueous acid-base reaction, and a condensation reaction. The Grignard reaction involves the use of a Grignard reagent, such as bromomethylmagnesium bromide, and a carboxylic acid. The reaction produces a product of 6-bromoisoquinoline-4-carboxylic acid and a byproduct of the Grignard reagent. The aqueous acid-base reaction involves the use of an acid and a base, such as hydrochloric acid and sodium hydroxide, to produce 6-bromoisoquinoline-4-carboxylic acid. The condensation reaction involves the use of a carbonyl compound, such as ethyl acetoacetate, and an amine, such as aniline, to produce 6-bromoisoquinoline-4-carboxylic acid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromoisoquinoline-4-carboxylic acid involves the bromination of isoquinoline followed by carboxylation of the resulting bromoisoquinoline.", "Starting Materials": [ "Isoquinoline", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Water" ], "Reaction": [ "Isoquinoline is dissolved in diethyl ether and bromine is added dropwise with stirring to yield 6-bromoisoquinoline.", "The resulting 6-bromoisoquinoline is then dissolved in a solution of sodium hydroxide and carbon dioxide is bubbled through the solution to yield 6-bromoisoquinoline-4-carboxylic acid.", "The product is then isolated by filtration, washed with water, and dried." ] } | |
Número CAS |
2387341-37-7 |
Nombre del producto |
6-bromoisoquinoline-4-carboxylic acid |
Fórmula molecular |
C10H6BrNO2 |
Peso molecular |
252.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)